Bicisate dihydrochloride

Description

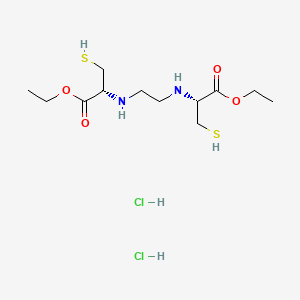

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4S2.2ClH/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13-14,19-20H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKASNZKRIQURIX-BZDVOYDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046656 | |

| Record name | Bicisate dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14344-58-2 | |

| Record name | Bicisate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicisate dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicisate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICISATE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B005P07V07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bicisate Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Application in Neuroimaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicisate (B1666976) dihydrochloride (B599025), chemically known as N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester dihydrochloride, is a crucial precursor for the preparation of the radiopharmaceutical Technetium-99m (⁹⁹ᵐTc) bicisate.[1] This imaging agent, also referred to as Technetium-99m ethyl cysteinate dimer (⁹⁹ᵐTc-ECD), is a cornerstone in cerebral perfusion imaging using single-photon emission computed tomography (SPECT). Its primary application lies in the localization of stroke in patients with a confirmed diagnosis, providing valuable information on regional cerebral blood flow (rCBF).[2] The development of ⁹⁹ᵐTc-bicisate was a significant advancement in neuroimaging, offering a stable and lipophilic tracer that readily crosses the blood-brain barrier. This technical guide provides an in-depth overview of the discovery, synthesis pathway, experimental protocols, and mechanism of action of bicisate dihydrochloride, tailored for professionals in the fields of neuroscience, radiopharmacy, and drug development.

Discovery and Development

The journey to the clinical use of ⁹⁹ᵐTc-bicisate began with the need for a stable and reliable SPECT tracer to visualize cerebral perfusion. The fundamental principle underpinning its use is the direct correlation between neuronal activity and regional cerebral blood flow; areas of heightened brain activity necessitate increased delivery of oxygen and glucose, leading to a corresponding rise in blood flow. Bicisate was developed as a ligand that, when complexed with ⁹⁹ᵐTc, forms a neutral, lipophilic molecule capable of passive diffusion into the brain.[1] A key discovery in its development was the critical role of stereochemistry in brain retention. While both the d,d and l,l isomers of bicisate form complexes with technetium-99m, it is the l,l-isomer that exhibits significant and prolonged retention in the brain, a property attributed to its specific interaction with intracellular enzymes.[1] This stereospecificity is a cornerstone of its efficacy as a brain imaging agent.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the naturally occurring amino acid L-cysteine. The overall pathway involves the esterification of L-cysteine, followed by a dimerization reaction to introduce the ethylene (B1197577) bridge, and finally, conversion to the stable dihydrochloride salt. The enantiomerically pure L,L-isomer is synthesized using L-cysteine as the starting material.[1]

Step 1: Esterification of L-Cysteine

The initial step involves the esterification of the carboxylic acid group of L-cysteine with ethanol (B145695) to produce L-cysteine ethyl ester. This is typically achieved through a Fischer esterification reaction, where L-cysteine is treated with ethanol in the presence of an acid catalyst, commonly thionyl chloride (SOCl₂).

-

Reaction: L-cysteine + Ethanol --(SOCl₂)--> L-cysteine ethyl ester hydrochloride

Step 2: Dimerization

The core of the Bicisate molecule is formed through the dimerization of two L-cysteine ethyl ester molecules. This is accomplished by reacting the L-cysteine ethyl ester with a bridging agent, such as 1,2-dibromoethane (B42909) or a similar electrophile, which connects the nitrogen atoms of the two cysteine ester molecules via an ethylene bridge. This reaction forms the free base of Bicisate, known as N,N'-1,2-ethylenediylbis-L-cysteinate diethyl ester (ECD).[1]

-

Reaction: 2 x L-cysteine ethyl ester + 1,2-dibromoethane --> N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester (ECD)

Step 3: Formation of the Dihydrochloride Salt

To enhance stability and improve handling characteristics, the basic ECD is converted to its dihydrochloride salt. This is typically achieved by treating the ECD base with hydrochloric acid. The resulting this compound is often a lyophilized powder, which is stable for storage and suitable for inclusion in radiopharmaceutical kits.[1]

-

Reaction: ECD + 2 HCl --> this compound

Caption: Synthesis pathway of this compound from L-cysteine.

Experimental Protocols

Protocol 1: Synthesis of L-Cysteine Ethyl Ester Hydrochloride

This protocol describes a representative laboratory-scale synthesis of the Bicisate precursor, L-cysteine ethyl ester hydrochloride.

Materials:

-

L-cysteine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Ice-water bath

-

Reaction flask with stirrer

Procedure:

-

Suspend L-cysteine in absolute ethanol in a reaction flask.

-

Cool the mixture in an ice-water bath with continuous stirring.

-

Slowly add thionyl chloride dropwise to the cooled suspension.

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified time (e.g., 3 hours), followed by a period of reflux (e.g., 12 hours).

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure to obtain the crude L-cysteine ethyl ester hydrochloride as a white powder.

-

The crude product can be purified by recrystallization.

Protocol 2: Preparation of ⁹⁹ᵐTc-Bicisate for Injection

This protocol outlines the reconstitution of a commercial kit for the preparation of the final radiopharmaceutical.

Materials:

-

Neurolite® Kit (or equivalent) containing Vial A (lyophilized this compound, stannous chloride dihydrate, edetate disodium, and mannitol) and Vial B (buffer solution).

-

Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate (B1241340) ⁹⁹ᵐTc Injection.

-

Sterile syringes and needles.

-

Lead shielding.

-

0.9% Sodium Chloride Injection.

Procedure:

-

Place Vial B in a suitable radiation shield.

-

Aseptically add the required activity of Sodium Pertechnetate ⁹⁹ᵐTc Injection (e.g., 3.70 GBq or 100 mCi) in approximately 2.0 mL to Vial B. Equalize the pressure by withdrawing an equal volume of air.

-

Rapidly inject 3.0 mL of 0.9% Sodium Chloride Injection into Vial A to dissolve the lyophilized contents. Shake for a few seconds.

-

Immediately (within 30 seconds), withdraw 1.0 mL of the solution from Vial A and inject it into Vial B.

-

Gently swirl the contents of Vial B and let it stand at room temperature for 30 minutes.

-

Visually inspect the final solution for particulate matter and discoloration before administration.

Protocol 3: Quality Control of ⁹⁹ᵐTc-Bicisate

Radiochemical purity is a critical parameter and is typically assessed using thin-layer chromatography (TLC).

Materials:

-

Baker-Flex silica (B1680970) gel IB-F TLC plates (or equivalent).

-

Developing tank.

-

Ethyl acetate (B1210297) (mobile phase).

-

Syringe with a fine-gauge needle.

-

Radiometric TLC scanner.

Procedure:

-

Prepare the developing tank by adding ethyl acetate to a depth of 3-4 mm and allow the atmosphere to equilibrate for 15-30 minutes.

-

On a TLC plate, draw a faint origin line.

-

Apply a small spot (approximately 5 µL) of the prepared ⁹⁹ᵐTc-Bicisate solution to the origin.

-

Allow the spot to dry completely.

-

Place the TLC plate in the developing tank and allow the solvent front to ascend near the top of the plate.

-

Remove the plate, mark the solvent front, and allow it to dry.

-

Determine the distribution of radioactivity using a radiometric TLC scanner. The lipophilic ⁹⁹ᵐTc-Bicisate complex will migrate with the solvent front (Rf ≈ 1.0), while impurities such as free pertechnetate and reduced/hydrolyzed technetium will remain at the origin.

-

The radiochemical purity should be ≥90%.[3]

Mechanism of Brain Uptake and Retention

The efficacy of ⁹⁹ᵐTc-bicisate as a cerebral perfusion imaging agent is due to its unique mechanism of uptake and retention in the brain. This process is not a classical signaling pathway involving receptor binding, but rather a metabolic trapping mechanism.

-

Blood-Brain Barrier Penetration: The ⁹⁹ᵐTc-bicisate complex is a neutral and lipophilic molecule, which allows it to readily cross the intact blood-brain barrier via passive diffusion.[1]

-

Intracellular Conversion: Once inside the brain cells, the ester groups of the bicisate ligand are rapidly hydrolyzed by intracellular esterases.[1] This enzymatic conversion transforms the lipophilic ⁹⁹ᵐTc-bicisate complex into more polar, hydrophilic mono- and di-acid metabolites.

-

Metabolic Trapping: These hydrophilic metabolites are unable to diffuse back across the blood-brain barrier and are thus "trapped" inside the brain cells. The rate of this trapping is proportional to regional cerebral blood flow.

-

Stereospecificity: The retention is highly stereospecific. Only the L,L-isomer of ⁹⁹ᵐTc-bicisate is effectively metabolized and retained in the primate brain, while the D,D-isomer is not.[4] This highlights the specific enzymatic interaction required for the trapping mechanism.

Caption: Metabolic trapping of 99mTc-Bicisate in the brain.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis, properties, and performance of this compound and its ⁹⁹ᵐTc complex.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₂₄N₂O₄S₂ · 2HCl |

| Molecular Weight | 397.38 g/mol |

| Appearance | White to off-white lyophilized powder |

| Stereochemistry | L,L-isomer is biologically active |

Table 2: Composition of a Typical Non-Radioactive Kit Vial (Vial A)

| Component | Quantity | Purpose |

| This compound | 0.9 mg | Ligand for ⁹⁹ᵐTc |

| Stannous chloride dihydrate | 72 µg (theoretical) | Reducing agent for ⁹⁹ᵐTc |

| Edetate disodium, dihydrate | 0.36 mg | Stabilizer |

| Mannitol | 24 mg | Bulking agent |

Data sourced from Neurolite® package insert.[3]

Table 3: Biodistribution and Pharmacokinetics of ⁹⁹ᵐTc-Bicisate in Humans

| Parameter | Value | Reference |

| Brain Uptake (5 min post-injection) | 6.5 ± 1.9% of injected dose | [5] |

| Blood Clearance | <10% remaining at 5 minutes | [5] |

| Urinary Excretion | ~50% of injected dose within 2 hours | [6] |

| Biological Half-life (slow component) | 42.3 hours | [5] |

| Gray/White Matter Ratio | Unchanged over time | [7] |

Table 4: Comparative Data of ⁹⁹ᵐTc-ECD and ⁹⁹ᵐTc-HMPAO

| Feature | ⁹⁹ᵐTc-ECD (Bicisate) | ⁹⁹ᵐTc-HMPAO (Exametazime) | Reference |

| Brain/Background Contrast Ratio (5 hr) | ~17:1 | ~2:1 | [7] |

| Image Quality | Easier to interpret, less extracerebral activity | More extracerebral activity | [7] |

| Body Clearance | More rapid | Slower | [4] |

| Relative Uptake | Higher in frontal, parietal, occipital lobes | Higher in medial temporal lobes, thalami | [8] |

Conclusion

This compound is a pivotal molecule in modern neuroimaging, enabling the effective visualization of cerebral perfusion with ⁹⁹ᵐTc-SPECT. Its synthesis, rooted in fundamental organic chemistry principles, yields a specific stereoisomer that is crucial for its unique metabolic trapping mechanism within the brain. The detailed protocols for its radiolabeling and quality control ensure the consistent and reliable performance of ⁹⁹ᵐTc-bicisate in clinical settings. For researchers and drug development professionals, a thorough understanding of its synthesis, mechanism of action, and quantitative characteristics is essential for its application in preclinical and clinical research, as well as for the development of next-generation neuroimaging agents. The data and protocols presented in this technical guide provide a comprehensive foundation for the continued exploration and utilization of this important diagnostic tool.

References

- 1. This compound [benchchem.com]

- 2. Bicisate | C12H24N2O4S2 | CID 72048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 7. Intrasubject comparison between technetium-99m-ECD and technetium-99m-HMPAO in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different uptake of 99mTc-ECD adn 99mTc-HMPAO in the same brains: analysis by statistical parametric mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Bicisate Dihydrochloride for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicisate (B1666976) dihydrochloride (B599025), chemically known as diethyl (2R,2'R)-2,2'-(ethane-1,2-diylbis(azanediyl))bis(3-mercaptopropanoate) dihydrochloride, is a crucial precursor for the preparation of Technetium Tc99m Bicisate (also known as Technetium Tc99m ECD).[1][2] This radiopharmaceutical is a key diagnostic agent for single-photon emission computed tomography (SPECT) imaging of the brain, primarily used to assess regional cerebral blood flow.[1][3][4] The neutral and lipophilic nature of the technetium complex allows it to cross the blood-brain barrier.[1][5][6] Its diagnostic efficacy is based on a "metabolic trapping" mechanism within the brain, where the diester form is hydrolyzed by intracellular esterases into less diffusible, polar metabolites, allowing for a stable snapshot of blood perfusion at the time of injection.[1][5] This technical guide provides a comprehensive overview of the physicochemical properties of Bicisate dihydrochloride, essential for its handling, formulation, and application in a research setting.

Physicochemical Properties

The dihydrochloride salt form of Bicisate is specifically utilized to enhance its aqueous solubility and improve its stability during storage, which are critical attributes for its use in experimental and clinical preparations.[1]

| Property | Value | Reference |

| Chemical Name | diethyl (2R,2'R)-2,2'-(ethane-1,2-diylbis(azanediyl))bis(3-mercaptopropanoate) dihydrochloride | [2][7][8] |

| Synonyms | N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester dihydrochloride, Ethyl cysteinate dimer (ECD) dihydrochloride | [1][2] |

| CAS Number | 14344-58-2 | [1][2][7] |

| Molecular Formula | C12H26Cl2N2O4S2 | [2][7][8] |

| Molecular Weight | 397.37 g/mol | [1][2][7] |

| Appearance | White powder (lyophilized solid) | [9] |

| Melting Point | 196-198°C (for the free base, Bicisate) | [5] |

| Solubility | The dihydrochloride form enhances solubility in aqueous buffers.[1] The free base (Bicisate) is described as insoluble.[5] | [1][5] |

| Stability | Stable under normal conditions.[9] The dihydrochloride salt improves stability during storage.[1] The prepared Technetium Tc99m Bicisate injection should be used within 6 hours.[10] | [1][9][10] |

| Storage | Store at controlled room temperature (15-25°C).[6][10] Protect from light.[6][10] | [6][10] |

Synthesis and Structure

This compound is synthesized from the amino acid L-cysteine. The process involves the esterification of L-cysteine followed by the dimerization of two L-cysteine ethyl ester molecules with a bridging agent. This forms the free base, N,N'-1,2-ethylenediylbis-L-cysteinate diethyl ester (ECD), which is then converted to its more stable and soluble dihydrochloride salt.[1] The stereochemistry of the molecule is critical, with the L,L-isomer being the form that exhibits significant retention in the brain, a key feature for effective imaging.[1]

Mechanism of Action for Brain Imaging

The utility of Bicisate in neuroimaging is predicated on its ability to form a neutral, lipophilic complex with Technetium-99m, which is essential for crossing the blood-brain barrier.[1][5]

Once inside the brain cells, the diester groups of the Bicisate ligand are hydrolyzed by intracellular esterases.[1][5] This enzymatic conversion results in the formation of polar, hydrophilic monoacid and diacid derivatives.[1][5] These charged metabolites are unable to readily diffuse back across the blood-brain barrier, effectively trapping the Technetium-99m within the brain tissue. This "metabolic trapping" allows for the acquisition of stable SPECT images that reflect the regional cerebral blood flow at the time of the radiotracer's injection.[1]

Experimental Protocols

Preparation of Technetium Tc99m Bicisate for Injection

The preparation of the final radiolabeled product involves the reconstitution of a sterile, non-pyrogenic kit containing this compound. The general workflow is as follows:

Methodology:

-

Reconstitution: The kit for preparing Technetium Tc99m Bicisate typically consists of two vials. Vial A contains the lyophilized this compound and a reducing agent (e.g., stannous chloride), while Vial B contains a buffer solution.[10][11]

-

Labeling: A sterile, non-pyrogenic, and oxidant-free solution of Sodium Pertechnetate (B1241340) Tc99m is added to the buffer vial. Subsequently, the reconstituted this compound solution from Vial A is transferred to the buffer vial containing the pertechnetate.[10]

-

Incubation: The mixture is allowed to stand at room temperature for a specified period (typically 30 minutes) to allow for the formation of the stable Technetium Tc99m Bicisate complex.[10][12]

-

Quality Control: The radiochemical purity of the final product must be determined prior to administration. This is crucial to ensure that the amount of free pertechnetate and other impurities is below acceptable limits.[10]

Quality Control: Radiochemical Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To determine the radiochemical purity of the prepared Technetium Tc99m Bicisate, ensuring it is ≥90%.[10]

Materials:

-

Stationary Phase: Baker-Flex silica (B1680970) gel IB-F plates[10] or Whatman 17 paper.[12][13]

-

Developing Chamber

-

Radiochromatogram Scanner or appropriate radiation detector

Procedure:

-

Spotting: Apply a small spot of the prepared Technetium Tc99m Bicisate solution onto the origin of the TLC plate or paper.

-

Development: Place the spotted plate/paper into a developing chamber containing ethyl acetate. Allow the solvent front to migrate up the stationary phase.

-

Analysis: After development, the strip is removed, dried, and analyzed using a radiochromatogram scanner.

-

Interpretation: The lipophilic Technetium Tc99m Bicisate complex is expected to travel with the solvent front, exhibiting a high retention factor (Rf) value of approximately 0.9 ± 0.1.[1] Radiochemical impurities, such as colloidal technetium and free pertechnetate, will remain at the origin (Rf ≈ 0.0).[1]

-

Calculation: The radiochemical purity is calculated as the percentage of the total radioactivity found in the spot corresponding to the Technetium Tc99m Bicisate complex.

Conclusion

This compound is a well-characterized compound that serves as an essential precursor in diagnostic neuroimaging. Its favorable physicochemical properties, particularly the enhanced solubility and stability conferred by the dihydrochloride salt form, are critical for its formulation into a reliable and effective radiopharmaceutical kit. A thorough understanding of its properties, mechanism of action, and the associated experimental protocols is paramount for researchers and scientists working in drug development and nuclear medicine to ensure the quality, safety, and efficacy of Technetium Tc99m Bicisate for clinical and research applications.

References

- 1. This compound [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Brain perfusion SPECT with 99mTc-bicisate: comparison with PET measurement and linearization based on permeability-surface area product model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 14344-58-2: ECD | CymitQuimica [cymitquimica.com]

- 5. Bicisate | C12H24N2O4S2 | CID 72048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DailyMed - NEUROLITE- this compound kit [dailymed.nlm.nih.gov]

- 7. This compound | C12H26Cl2N2O4S2 | CID 71586979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. lantheusspect.com [lantheusspect.com]

- 10. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 11. Neurolite (this compound Kit): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. tech.snmjournals.org [tech.snmjournals.org]

- 13. Characterization and quality control analysis of 99mTc-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 99mTc-Bicisate in the Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Technetium-99m Bicisate (B1666976) (99mTc-bicisate), a key radiopharmaceutical for single-photon emission computed tomography (SPECT) imaging of cerebral perfusion. This document details its journey from intravenous injection to its retention within the brain, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Action: From Bloodstream to Brain Cell

The efficacy of 99mTc-bicisate as a brain imaging agent hinges on a series of physicochemical and enzymatic processes that facilitate its passage across the blood-brain barrier and subsequent trapping within neural tissue. The fundamental mechanism can be dissected into three key stages:

-

Passive Diffusion across the Blood-Brain Barrier: 99mTc-bicisate, also known as 99mTc-L,L-ethylenediylbis-L-cysteine diethyl ester (ECD), is a neutral and lipophilic complex.[1][2] This lipophilicity is crucial for its ability to passively diffuse across the intact blood-brain barrier, a tightly regulated interface that restricts the entry of many substances into the central nervous system.

-

Intracellular Enzymatic Conversion: Once inside the brain cells, 99mTc-bicisate undergoes enzymatic hydrolysis.[1][3] Specifically, endogenous esterases cleave one or both of the ethyl ester groups on the bicisate ligand.[1][4] This metabolic conversion transforms the lipophilic 99mTc-bicisate into one or two more polar, hydrophilic metabolites: a monoacid monoester and a diacid.[1][4]

-

Intracellular Trapping and Retention: These resulting hydrophilic metabolites are significantly less membrane-permeable than the parent compound.[3] Consequently, they are effectively "trapped" inside the brain cells and do not readily diffuse back into the bloodstream. This intracellular retention is the cornerstone of 99mTc-bicisate's utility in SPECT imaging, as the regional accumulation of the radiotracer is proportional to cerebral blood flow at the time of injection.

It is noteworthy that this retention mechanism is particularly efficient in primates, including humans. In contrast, rodent brains exhibit poor retention of 99mTc-bicisate, a difference attributed to variations in the enzymatic systems responsible for its metabolism.[1]

Signaling Pathway and Retention Mechanism

Quantitative Data

The biodistribution and pharmacokinetic profile of 99mTc-bicisate have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Biodistribution of 99mTc-Bicisate in Normal Human Subjects (% Injected Dose)

| Organ/Tissue | 5 minutes | 60 minutes |

| Brain | 6.4 ± 2.1 | 4.9 ± 1.1 |

| Blood | - | 4.9 ± 1.1 |

Data compiled from studies in normal human subjects.[5]

Table 2: Pharmacokinetics of 99mTc-Bicisate in Blood of Normal Human Subjects

| Time Point | % Injected Dose in Blood |

| 2 minutes | 10.0 ± 6.6 |

| 60 minutes | 4.9 ± 1.1 |

Data represents the rapid clearance of 99mTc-bicisate from the bloodstream.[5]

Table 3: Brain Clearance of 99mTc-Bicisate in Normal Human Subjects

| Compartment | Percentage of Brain Activity | Biological Half-Life (T1/2) |

| Fast Component | 40% | 1.3 hours |

| Slow Component | 60% | 42.3 hours |

Two-compartment analysis reveals a biphasic washout from the brain.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 99mTc-bicisate's mechanism of action.

Preparation and Quality Control of 99mTc-Bicisate

Objective: To prepare sterile, non-pyrogenic 99mTc-bicisate for injection and assess its radiochemical purity.

Materials:

-

Neurolite® kit (or equivalent) containing Vial A (bicisate dihydrochloride) and Vial B (buffer solution).

-

Sterile, non-pyrogenic sodium pertechnetate (B1241340) (Na99mTcO4) from a calibrated 99Mo/99mTc generator.

-

Sterile 0.9% sodium chloride for injection.

-

Instant thin-layer chromatography (ITLC-SG) strips.

-

Developing solvent: 0.9% Sodium Chloride or Ethyl Acetate.[6][7]

-

Radiometric thin-layer chromatography scanner or gamma counter.

Procedure:

-

Aseptically add approximately 2.0 mL of sterile Na99mTcO4 (up to 100 mCi) to Vial B (the buffer vial).

-

Inject 3.0 mL of 0.9% sodium chloride into Vial A to dissolve the lyophilized powder.

-

Within 30 seconds, withdraw 1.0 mL of the reconstituted solution from Vial A and add it to Vial B.

-

Gently swirl the contents of Vial B and allow it to stand at room temperature for 30 minutes.[6]

-

Quality Control (Radiochemical Purity):

-

Spot a small drop of the final preparation onto an ITLC-SG strip.

-

Develop the chromatogram using the selected solvent system. For example, using 0.9% NaCl, 99mTc-bicisate remains at the origin, while free pertechnetate (99mTcO4-) migrates with the solvent front.[6]

-

Alternatively, with ethyl acetate, 99mTc-bicisate migrates with the solvent front, while reduced/hydrolyzed 99mTc remains at the origin.[8]

-

Determine the distribution of radioactivity on the strip using a radiometric scanner.

-

Calculate the radiochemical purity (RCP). The RCP should be greater than 90%.[6]

-

In Vitro Enzymatic Hydrolysis Assay

Objective: To demonstrate the enzymatic conversion of 99mTc-bicisate in brain tissue homogenates.

Materials:

-

Freshly prepared 99mTc-bicisate.

-

Primate brain tissue (e.g., cortical gray matter).

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4).

-

Tissue homogenizer.

-

Centrifuge.

-

Incubator or water bath (37°C).

-

Organic solvent for extraction (e.g., ethyl acetate).

-

Thin-layer chromatography (TLC) system for separation of lipophilic and hydrophilic components.

-

Gamma counter.

Procedure:

-

Prepare a brain tissue homogenate (e.g., 10% w/v) in ice-cold phosphate buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris. The supernatant will be used as the enzyme source.

-

Add a known amount of 99mTc-bicisate to the brain homogenate supernatant.

-

Incubate the mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the enzymatic reaction by adding an excess of cold organic solvent.

-

Vortex vigorously to extract the unmetabolized, lipophilic 99mTc-bicisate into the organic phase.

-

Centrifuge to separate the organic and aqueous phases.

-

Measure the radioactivity in both the organic (unmetabolized 99mTc-bicisate) and aqueous (hydrophilic metabolites) phases using a gamma counter.

-

Calculate the percentage of 99mTc-bicisate metabolized at each time point.

Brain Perfusion SPECT Imaging Protocol

Objective: To acquire and reconstruct SPECT images of regional cerebral blood flow using 99mTc-bicisate.

Patient Preparation:

-

The patient should be in a quiet, dimly lit room to minimize sensory and cognitive stimulation.

-

An intravenous line should be established prior to radiopharmaceutical injection.

Procedure:

-

Injection: Administer 15-30 mCi (555-1110 MBq) of 99mTc-bicisate as an intravenous bolus.

-

Uptake Phase: Allow for an uptake period of 30-60 minutes post-injection.

-

Acquisition:

-

Position the patient supine on the imaging table with the head comfortably immobilized.

-

Use a multi-headed SPECT gamma camera equipped with high-resolution collimators.

-

Acquire data over 360° in a step-and-shoot or continuous mode.

-

Typical acquisition parameters include a 128x128 matrix, with 120 projections (e.g., 60 projections per head for a dual-head system) at 20-30 seconds per projection.[9]

-

-

Reconstruction:

Acetazolamide (B1664987) Challenge SPECT Protocol

Objective: To assess cerebrovascular reserve by comparing baseline and post-vasodilation brain perfusion.

Procedure:

-

Baseline Study: Perform a baseline brain perfusion SPECT scan as described in section 3.3.

-

Acetazolamide Administration: On a separate day, or using a split-dose technique, administer 1 gram of acetazolamide intravenously over 2 minutes.[10]

-

Post-Acetazolamide Injection: 15-20 minutes after the completion of the acetazolamide infusion, inject a second dose of 99mTc-bicisate.[10]

-

Post-Acetazolamide Acquisition: After the appropriate uptake period, perform a second SPECT acquisition.

-

Analysis: Compare the baseline and post-acetazolamide SPECT images to identify areas with reduced cerebrovascular reserve.

Mandatory Visualizations

Experimental Workflow: 99mTc-Bicisate Preparation and Quality Control

Logical Relationship: Factors Influencing 99mTc-Bicisate Brain Uptake

References

- 1. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Technetium 99mTc Bicisate [drugfuture.com]

- 3. 99mTc-Bicisate and 99mTc-HMPAO SPECT Imaging in Early Spontaneous Reperfusion of Cerebral Embolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 99mTc-L,L-ethyl cysteinate dimer in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodistribution, dosimetry, and clinical evaluation of technetium-99m ethyl cysteinate dimer in normal subjects and in patients with chronic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tech.snmjournals.org [tech.snmjournals.org]

- 7. tech.snmjournals.org [tech.snmjournals.org]

- 8. Characterization and quality control analysis of 99mTc-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tech.snmjournals.org [tech.snmjournals.org]

- 10. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]

Stereospecificity of L,L-Bicisate Dihydrochloride in Brain Uptake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecificity of L,L-Bicisate dihydrochloride (B599025), commercially known as 99mTc-ECD (Technetium-99m Ethyl Cysteinate Dimer), a key radiopharmaceutical for brain perfusion imaging. This document details the comparative brain uptake of its stereoisomers, outlines the experimental protocols for its evaluation, and visualizes the underlying mechanisms and workflows.

Introduction

Technetium-99m Bicisate (99mTc-ECD) is a neutral, lipophilic complex that readily crosses the blood-brain barrier.[1] Its utility as a brain imaging agent is critically dependent on its stereochemistry. The L,L-enantiomer exhibits prolonged retention in the primate brain, a characteristic not shared by its D,D- and D,L-stereoisomers. This stereospecific retention is attributed to in-vivo enzymatic hydrolysis within brain cells, which transforms the lipophilic L,L-ECD into a polar, membrane-impermeable metabolite, effectively trapping it.[1][2] This guide delves into the scientific basis of this stereospecificity, presenting key data and methodologies for its study.

Comparative Biodistribution of 99mTc-ECD Stereoisomers

The differential brain uptake and retention of 99mTc-ECD stereoisomers are most pronounced in primates. The following tables summarize the quantitative data from comparative studies.

Table 1: Brain Uptake and Retention of 99mTc-L,L-ECD and 99mTc-D,D-ECD in Nonhuman Primates

| Stereoisomer | Peak Brain Uptake (% Injected Dose) | Brain Half-Clearance Time (T½) |

| 99mTc-L,L-ECD | 4.7% | > 24 hours |

| 99mTc-D,D-ECD | Similar initial uptake to L,L-ECD | Rapid washout |

Source:[1]

Table 2: Biodistribution of 99mTc-L,L-ECD in Healthy Human Volunteers (5 minutes post-injection)

| Organ | Mean % Injected Dose (± SD) |

| Brain | 6.5 (± 1.9) |

| Blood | < 10 |

| Lungs | Negligible |

Source:[3]

Table 3: Brain-to-Background Ratios Over Time in Healthy Human Subjects

| Radiopharmaceutical | Time Post-Injection | Brain-to-Neck Ratio |

| 99mTc-ECD | 20 minutes | > 5:1 |

| 99mTc-ECD | 5 hours | 17:1 |

| 99mTc-HMPAO | 5 hours | 2:1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the evaluation of 99mTc-ECD stereoisomers.

Synthesis of L,L-Bicisate Dihydrochloride Ligand

The synthesis of the L,L-ethyl cysteinate dimer dihydrochloride (ECD) ligand is a critical first step. A common method is the dimerization of L-cysteine ethyl ester.[6]

Materials:

-

L-cysteine ethyl ester hydrochloride

-

Anhydrous ethanol (B145695)

-

Sodium ethoxide

-

Iodine

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-cysteine ethyl ester hydrochloride in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol to neutralize the hydrochloride and deprotonate the thiol group.

-

Slowly add a solution of iodine in ethanol to the reaction mixture to induce oxidative dimerization of the thiol groups.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether.

-

Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Bubble dry HCl gas through the ethereal solution to precipitate the L,L-Bicisate dihydrochloride salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Radiolabeling with Technetium-99m

The preparation of 99mTc-ECD involves the reduction of 99mTc-pertechnetate and its chelation by the Bicisate ligand. This is typically achieved using a kit formulation.

Materials:

-

Lyophilized kit containing L,L-Bicisate dihydrochloride, a reducing agent (e.g., stannous chloride), and stabilizers.[7]

-

Sterile, pyrogen-free 99mTc-pertechnetate (Na99mTcO4) eluate from a 99Mo/99mTc generator.

-

Sterile saline for injection.

Procedure:

-

Aseptically add a specified volume and activity of 99mTc-pertechnetate eluate to the lyophilized Bicisate kit vial.

-

Gently agitate the vial to ensure complete dissolution of the contents.

-

Allow the reaction to proceed at room temperature for a designated time (typically 15-30 minutes).

-

Before administration, assess the radiochemical purity of the 99mTc-ECD complex using chromatography (e.g., ITLC or HPLC). A radiochemical purity of >90% is generally required.[8]

In Vivo Biodistribution Studies in Rodents

Biodistribution studies in animal models are essential for preclinical evaluation of radiopharmaceuticals.

Animal Model:

-

Male Sprague-Dawley rats (200-250 g) are commonly used.

Procedure:

-

Anesthetize the rats (e.g., with ether or isoflurane).

-

Inject a known quantity (e.g., 0.1 mL containing 50-100 µCi) of the 99mTc-labeled compound into a lateral tail vein.[9]

-

At predetermined time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), euthanize a group of animals (n=3-4 per group) by cardiac excision under anesthesia.[9]

-

Dissect the organs of interest (brain, blood, heart, lungs, liver, kidneys, muscle, and bone).

-

Weigh each organ and measure the radioactivity using a calibrated gamma counter.

-

Calculate the percentage of the injected dose per organ (%ID/organ) and per gram of tissue (%ID/g).

Visualizations

The following diagrams illustrate the key processes and workflows related to the stereospecificity of L,L-Bicisate dihydrochloride.

Caption: Chemical structures of the L,L-, D,D-, and D,L-stereoisomers of Bicisate.

Caption: Proposed mechanism for the stereospecific retention of 99mTc-L,L-Bicisate in the brain.

Caption: A typical experimental workflow for the synthesis and evaluation of 99mTc-Bicisate stereoisomers.

Conclusion

The stereospecificity of L,L-Bicisate dihydrochloride is a cornerstone of its efficacy as a brain perfusion imaging agent. The selective retention of the L,L-isomer in the primate brain, driven by enzymatic conversion to a polar metabolite, provides a high target-to-background ratio essential for diagnostic imaging. Understanding the underlying chemical and biological principles, as well as the experimental methodologies for its evaluation, is crucial for researchers and professionals in the field of nuclear medicine and drug development. The data and protocols presented in this guide offer a comprehensive resource for the continued study and application of this important radiopharmaceutical.

References

- 1. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 1: Pharmacology of technetium-99m ECD in nonhuman primates (Journal Article) | OSTI.GOV [osti.gov]

- 2. Gadolinium-based Contrast Agent Biodistribution and Speciation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects (Journal Article) | OSTI.GOV [osti.gov]

- 4. Intrasubject comparison between technetium-99m-ECD and technetium-99m-HMPAO in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. Direct Determination of ECD in ECD Kit: A Solid Sample Quantitation Method for Active Pharmaceutical Ingredient in Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and formulation of 99m Tc-ECD radiopharmaceutical [inis.iaea.org]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacokinetics and Biodistribution of Bicisate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Bicisate (B1666976) dihydrochloride (B599025), a key component of the radiopharmaceutical Technetium Tc-99m Bicisate (also known as Tc-99m ECD). This agent is a cornerstone in cerebral perfusion imaging, offering critical insights into regional brain blood flow for the diagnosis and evaluation of neurological conditions such as stroke.

Core Mechanism of Action

Bicisate dihydrochloride, when complexed with Technetium-99m, forms a neutral, lipophilic molecule that can readily cross the blood-brain barrier via passive diffusion.[1][2][3][4][5] Once inside the brain, the retention of the complex is stereospecific.[1][6] The l,l-isomer of Bicisate undergoes de-esterification by intracellular esterases, transforming it into hydrophilic acid derivatives.[1][6] This metabolic trapping mechanism prevents the radiotracer from diffusing back out of the brain cells, allowing for stable imaging of cerebral perfusion.[7] The uptake and retention of Bicisate are directly related to regional blood flow.[1]

Pharmacokinetic Profile

The pharmacokinetic profile of Technetium Tc-99m Bicisate fits a three-compartment model.[1] Following intravenous administration, it is rapidly cleared from the blood.

| Parameter | Value | Source |

| Biological Half-Life | 6.02 hours (for Technetium-99m) | [1][3] |

| Pharmacokinetic Model | Three-compartment | [1] |

| Half-lives of Compartments | 43 seconds, 49.5 minutes, 533 minutes | [1] |

| Peak Radioactivity in Blood | 13.9% of injected dose at 0.5 minutes post-injection | [1] |

| Blood Concentration at 1 hour | ~5% of injected dose | [1][2][3] |

| Permeability Surface Area | 0.48 ml/g/min | [1] |

| Distribution Volume | 0.74 L | [1] |

Biodistribution and Excretion

Technetium Tc-99m Bicisate exhibits significant brain uptake shortly after administration. The primary route of elimination is through the kidneys.

| Organ/Tissue | Uptake/Excretion | Time Point | Source |

| Brain | 6.4 +/- 2.1% of injected dose | 5 minutes post-injection | [8] |

| Urine | 50% of injected dose | 2 hours post-injection | [1][2][3] |

| Urine | 74% of injected dose | 24 hours post-injection | [1][2][3] |

| Feces | 12.5% of injected dose | 48 hours post-injection | [1][2][3] |

The amount of Technetium Tc-99m Bicisate in the brain remains stable for up to 6 hours, providing a wide window for imaging.[2][3] The critical organ in terms of radiation dosimetry is the urinary bladder.[8]

Experimental Protocols

Preparation of Technetium Tc-99m Bicisate for Injection

The preparation of Technetium Tc-99m Bicisate involves a kit formulation consisting of two vials.[2][3][9]

-

Vial A : Contains this compound and a reducing agent as a lyophilized solid, protected from light.[2][3][9]

The reconstitution process involves the addition of sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection to the vials, following a specific procedure to ensure the formation of the stable, lipophilic complex.[2][3][5] Radiochemical purity should be checked before administration.[2]

SPECT Imaging Protocol

Single Photon Emission Computed Tomography (SPECT) is the imaging modality used with Technetium Tc-99m Bicisate.[9][10][11]

-

Patient Preparation : Patients should be well-hydrated before and after the injection to facilitate clearance of the radiotracer and minimize radiation dose to the bladder.[2][12] They should rest in a quiet, dimly lit room for at least 20 minutes before the injection to establish a baseline cerebral blood flow state.[4]

-

Administration : The recommended intravenous dose for a 70 kg patient is 370-1110 MBq (10-30 mCi).[2][12]

-

Image Acquisition : Brain imaging can be performed from 10 minutes to 6 hours after injection, with optimal images typically obtained between 30 and 60 minutes post-injection.[2][3]

Logical Relationship for Clinical Application

The physicochemical properties of Technetium Tc-99m Bicisate are intrinsically linked to its successful application in cerebral perfusion imaging.

References

- 1. Bicisate | C12H24N2O4S2 | CID 72048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neurolite (this compound Kit): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. fda.report [fda.report]

- 4. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]

- 5. Bicisate (ECD) (for the preparation of Tc99m Bicisate injection) [dailymed.nlm.nih.gov]

- 6. This compound [benchchem.com]

- 7. ajnr.org [ajnr.org]

- 8. Biodistribution, dosimetry, and clinical evaluation of technetium-99m ethyl cysteinate dimer in normal subjects and in patients with chronic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tc-99m bicisate (ECD) - Radio Rx [radiopharmaceuticals.info]

- 10. ECD Brain SPECT - Nuclear Medicine | Sprint Diagnostics Hyderabad [sprintdiagnostics.in]

- 11. openmedscience.com [openmedscience.com]

- 12. UpToDate 2018 [doctorabad.com]

Bicisate Dihydrochloride (99mTc-ECD): A Technical Guide to its Application as a Cerebral Blood Flow Marker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicisate (B1666976) dihydrochloride (B599025), also known as ethyl cysteinate dimer (ECD), is a crucial radiopharmaceutical agent used in nuclear medicine for the evaluation of regional cerebral blood flow (rCBF). When chelated with Technetium-99m (99mTc), the resulting lipophilic complex, 99mTc-bicisate, readily crosses the blood-brain barrier. Its in-vivo properties allow for high-quality single-photon emission computed tomography (SPECT) imaging, providing valuable insights into cerebrovascular diseases and other neurological disorders. This technical guide offers an in-depth overview of 99mTc-bicisate, including its mechanism of action, pharmacokinetic profile, experimental protocols, and a comparative analysis with other cerebral perfusion agents.

Mechanism of Action and Pharmacokinetics

99mTc-bicisate is a lipophilic compound that passively diffuses across the intact blood-brain barrier.[1][2][3] Its retention in the brain is not solely dependent on blood flow but also on the metabolic activity of brain tissue.[4] Once inside the brain cells, the diester bonds of 99mTc-bicisate are enzymatically hydrolyzed by intracellular esterases to a polar, monoacid monoester metabolite.[5][6] This charged metabolite is unable to diffuse back across the blood-brain barrier, leading to its trapping within viable brain tissue.[4][6] This retention mechanism is a key feature that allows for high-quality SPECT imaging.

The pharmacokinetics of 99mTc-bicisate are characterized by rapid brain uptake and fast clearance from the blood, resulting in a high brain-to-background ratio.[7][8] Peak brain activity is typically reached within the first few minutes after intravenous injection.[8][9] The clearance of 99mTc-bicisate from the blood is biphasic.[5]

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative data related to the pharmacokinetics and biodistribution of 99mTc-bicisate.

| Parameter | Value | Reference |

| Brain Uptake | ||

| Peak Brain Activity | Within 1 minute post-injection | [8][9] |

| Brain Uptake at 5 min | 5.4 ± 0.5% to 6.5 ± 1.9% of injected dose | [8][9] |

| Blood Clearance | ||

| Blood Activity at 5 min | < 10% of injected dose | [8] |

| Urinary Excretion | ||

| Cumulative at 90 min | 60.2 ± 7.3% of injected dose | [9] |

| Cumulative at 24 hr | 88.5 ± 10.3% of injected dose | [9] |

| First-Pass Extraction | ~60-70% | [4] |

| Brain Washout | < 5% in the first 20 minutes | [7] |

Experimental Protocols

The use of 99mTc-bicisate for cerebral blood flow imaging involves several key steps, from radiolabeling to image acquisition and analysis.

Radiolabeling of Bicisate Dihydrochloride with 99mTc

The preparation of 99mTc-bicisate involves the reconstitution of a sterile, non-pyrogenic kit containing this compound.[10][11] The kit typically consists of two vials: Vial A containing the lyophilized this compound and a reducing agent (stannous chloride), and Vial B containing a buffer solution.[10][11]

Detailed Methodology:

-

Aseptically add a sterile, oxidant-free solution of Sodium Pertechnetate Tc99m to Vial B (the buffer vial).[11]

-

Immediately transfer a specific volume of the contents from Vial A to Vial B.

-

Allow the reaction to proceed at room temperature for a specified time (typically around 30 minutes).[2]

-

Before administration, the radiochemical purity should be assessed using appropriate chromatography techniques. A purity of over 90% is generally required.

Patient Preparation and Administration

Proper patient preparation is crucial for obtaining high-quality SPECT images.

Protocol:

-

Patients should be well-hydrated before the injection.[11]

-

To minimize external stimuli that can affect cerebral blood flow, the injection should be administered in a quiet, dimly lit room.[12]

-

An intravenous line should be placed at least 10 minutes prior to injection to allow the patient to acclimate.[12]

-

The patient should be instructed not to speak or read during and immediately after the injection.[12]

-

The recommended intravenous dose for a 70 kg adult is between 370-1110 MBq (10-30 mCi).[11]

SPECT Image Acquisition

SPECT imaging is typically performed after a delay to allow for optimal background clearance.

Protocol:

-

Imaging is usually initiated 30 to 60 minutes post-injection.[4][11]

-

A multi-headed SPECT gamma camera equipped with high-resolution collimators is used.

-

The patient's head should be comfortably immobilized to prevent motion artifacts.

-

Data is acquired over a 360° rotation in a step-and-shoot or continuous mode.

-

Acquisition parameters such as matrix size (e.g., 128x128) and projection number are selected to ensure adequate spatial resolution.[12]

Data Analysis and Quantification

The acquired projection data is reconstructed to generate transverse, sagittal, and coronal slices of the brain. Attenuation and scatter correction methods are applied to improve image accuracy.

For quantitative analysis of regional cerebral blood flow, various methods have been developed, including:

-

Kinetic Modeling: Three-compartment models can be used to estimate the influx constant (K1) of 99mTc-bicisate from blood to brain, which is strongly correlated with cerebral blood flow.[13][14]

-

Brain Fractionation Index (BFI): This simplified method uses a single SPECT scan and a single venous blood sample to quantify rCBF, showing good correlation with the 133Xe inhalation method.[15]

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and experimental workflow.

Caption: Cellular mechanism of 99mTc-Bicisate uptake and retention in the brain.

Caption: Standard workflow for a cerebral blood flow study using 99mTc-Bicisate SPECT.

Comparative Analysis with 99mTc-HMPAO

99mTc-hexamethylpropyleneamine oxime (99mTc-HMPAO) is another commonly used radiotracer for cerebral perfusion imaging. While both agents are effective, they exhibit different properties that may influence the choice of agent for a particular clinical application.

| Feature | 99mTc-Bicisate (ECD) | 99mTc-HMPAO | Reference |

| Brain Retention Mechanism | Enzymatic conversion to a polar metabolite | Glutathione-mediated trapping | [4] |

| In Vitro Stability | Stable for several hours after reconstitution | Less stable, requires administration soon after preparation | [4] |

| Blood Clearance | More rapid | Slower | [7] |

| Brain-to-Background Ratio | Higher | Lower | [7] |

| Image Quality | Often considered superior due to better contrast | Good, but can have higher background activity | [7][16] |

| Relationship with CBF | Underestimates high flow rates | Also shows underestimation at high flow | [16] |

Significant differences in the regional distribution of the two tracers have been observed, with 99mTc-bicisate showing relatively higher uptake in the occipital cortex and lower uptake in the mediotemporal regions compared to 99mTc-HMPAO.[16][17] These differences are likely due to their distinct tracer kinetics.

Clinical Applications

99mTc-bicisate SPECT is a valuable tool in the diagnosis and management of various neurological conditions, including:

-

Stroke: It is used as an adjunct to CT or MRI in the localization of stroke.[10][18] In subacute stroke, 99mTc-bicisate may not show reflow hyperemia, which can be advantageous in delineating the extent of the infarct.[19]

-

Dementia: Cerebral perfusion patterns can aid in the differential diagnosis of dementias, such as Alzheimer's disease and frontotemporal dementia.[1]

-

Epilepsy: Ictal and interictal SPECT scans can help localize seizure foci for pre-surgical evaluation.[12]

-

Traumatic Brain Injury: Assessing perfusion abnormalities following head trauma.

Conclusion

This compound, when labeled with 99mTc, is a well-established and effective radiopharmaceutical for the assessment of regional cerebral blood flow. Its favorable pharmacokinetic profile, including rapid brain uptake and clearance from the blood, coupled with a reliable intracellular trapping mechanism, results in high-quality SPECT images. A thorough understanding of its properties, experimental protocols, and comparison with other agents is essential for its optimal use in both research and clinical settings. The continued application of 99mTc-bicisate will undoubtedly contribute to advancing our understanding and management of a wide range of neurological disorders.

References

- 1. RACGP - Cerebral perfusion (SPECT) studies [racgp.org.au]

- 2. Bicisate (ECD) (for the preparation of Tc99m Bicisate injection) [dailymed.nlm.nih.gov]

- 3. NEUROLITE® Kit for the Preparation of Technetium Tc99m Bicisate for InjectionFOR DIAGNOSTIC USE [dailymed.nlm.nih.gov]

- 4. auntminnie.com [auntminnie.com]

- 5. Metabolism of 99mTc-L,L-ethyl cysteinate dimer in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intrasubject comparison between technetium-99m-ECD and technetium-99m-HMPAO in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Phase I clinical study of 99mTc-ECD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tc-99m bicisate (ECD) - Radio Rx [radiopharmaceuticals.info]

- 11. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 12. snmmi.org [snmmi.org]

- 13. [Quantitative measurements of cerebral blood flow using 99mTc-ECD radionuclide angiography, SPECT and one-point arterial sampling] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Quantification of cerebral blood flow with 99mTc-ECD SPECT based on a 3-compartment model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Noninvasive quantification of cerebral blood flow using 99mTc-ECD and SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. Imaging of cerebral blood flow with technetium-99m-HMPAO and technetium-99m-ECD: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. openmedscience.com [openmedscience.com]

- 19. 99mTc-bicisate reliably images CBF in chronic brain diseases but fails to show reflow hyperemia in subacute stroke: report of a multicenter trial of 105 cases comparing 133Xe and 99mTc-bicisate (ECD, neurolite) measured by SPECT on same day - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability of Bicisate Dihydrochloride Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of Bicisate (B1666976) dihydrochloride (B599025), focusing on its formulation as the radiopharmaceutical Technetium Tc99m Bicisate for Injection (Neurolite®). The stability of this diagnostic agent is critical for its efficacy and safety in single-photon emission computed tomography (SPECT) imaging of regional cerebral perfusion. This document details the product's composition, storage conditions, degradation pathways, and the analytical methods used to ensure its quality and purity.

Introduction to Bicisate Dihydrochloride

This compound, chemically known as (N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester dihydrochloride), is the active ligand in the Neurolite® kit. When reconstituted with a sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m solution, it forms a neutral, lipophilic complex: [N,N'-ethylenedi-L-cysteinato(3-)]oxo[99mTc]technetium(V), diethyl ester, or simply Technetium Tc99m Bicisate.[1][2] This complex is capable of crossing the blood-brain barrier via passive diffusion, allowing for the visualization of cerebral blood flow.[2][3] The stability of this complex is paramount, as degradation can impact its biodistribution and the quality of the diagnostic image.

Composition and Storage

The stability of the final Technetium Tc99m Bicisate solution is intrinsically linked to the proper storage and handling of the precursor components supplied in the kit. The kit contains two vials:

-

Vial A: A lyophilized powder containing this compound, a reducing agent (Stannous Chloride), a transchelation agent (Disodium Edetate), and a bulking agent (Mannitol).[4]

-

Vial B: A sterile buffer solution used to control the pH of the final preparation.[4]

Table 1: Storage Conditions for Kit Components and Final Product

| Component | Formulation | Storage Temperature | Light Protection | Shelf-Life (Post-Reconstitution) |

| Vial A | Lyophilized Powder | 15-25°C[1][3] | Protect from light[1][3][5] | N/A |

| Vial B | Buffer Solution | 15-25°C[1][3] | Not Specified | N/A |

| Reconstituted ⁹⁹ᵐTc Bicisate | Sterile Solution | Controlled Room Temperature[1][3] | Not Specified | Up to 6 hours[3][6][7] |

In Vitro Stability Profile

The in vitro stability of the radiolabeled Bicisate solution is defined by its radiochemical purity (RCP) over time. The United States Pharmacopeia (USP) mandates that the RCP of Technetium Tc 99m Bicisate Injection must be at least 90%.[8] The product is formulated to maintain this purity for up to six hours after preparation, allowing for flexible patient administration.[3][7]

Table 2: Radiochemical Purity of Technetium Tc99m Bicisate Over Time

| Time Post-Reconstitution | Typical Radiochemical Purity (RCP) | Specification |

| 30 minutes | 97% - 98%[9][10] | ≥ 90%[8] |

| Up to 6 hours | Maintained above specification | ≥ 90%[8] |

Degradation Pathways

The Bicisate molecule is susceptible to degradation, primarily through hydrolysis. Other degradation pathways include oxidation. Understanding these pathways is crucial for developing stability-indicating analytical methods.

-

Hydrolysis: The ester groups in the Bicisate molecule can be hydrolyzed by endogenous enzymes, leading to the formation of more polar monoacid and diacid derivatives.[1][8] While this process is essential in vivo for trapping the tracer in the brain, excessive hydrolysis in vitro prior to injection constitutes a radiochemical impurity.[11]

-

Oxidation: An oxidation product, identified as a disulfide, has been noted as a predominant impurity.[8] The formulation includes stannous chloride as a reducing agent to minimize oxidation and ensure the technetium remains in its correct oxidation state for complexation.[8]

-

Other Degradants: A novel degradation product, bicisate lactam, has also been identified during stability assessments.[8] Radiochemical impurities can also include unbound ⁹⁹ᵐTc-pertechnetate and reduced-hydrolyzed technetium (⁹⁹ᵐTcO₂).[9]

Below is a diagram illustrating the primary degradation pathway of the Bicisate ligand.

Experimental Protocols for Stability Assessment

The primary method for assessing the in vitro stability of Technetium Tc99m Bicisate is by determining its radiochemical purity. Several chromatographic methods are employed for this purpose.

Protocol for Preparation of Technetium Tc99m Bicisate

This protocol outlines the aseptic procedure for reconstituting the Neurolite® kit.

-

Preparation: Obtain Vial A (lyophilized Bicisate) and Vial B (buffer). Aseptically add 3.7 mL of sterile, oxidant-free Sodium Pertechnetate Tc99m Injection to Vial B.

-

Mixing: Withdraw 3.0 mL of the Sodium Pertechnetate/buffer solution from Vial B and aseptically inject it into Vial A.

-

Incubation: Allow the preparation to stand for 30 minutes at room temperature to ensure complete radiolabeling.

-

Quality Control: Prior to patient administration, determine the radiochemical purity using an approved chromatographic method. The RCP must be ≥ 90%.

The following diagram illustrates the workflow for preparing and testing the final product.

Protocol for Radiochemical Purity (RCP) Determination by TLC

This is a common method for quality control, as recommended by the manufacturer and described in the USP.[4][12]

-

Materials:

-

Thin-layer chromatographic (TLC) silica (B1680970) gel sheet (2.5 cm x 7.5 cm).

-

Developing chamber.

-

Mobile Phase: HPLC grade ethyl acetate.

-

Radiodetector (e.g., gamma counter).

-

-

Procedure:

-

Apply approximately 5 µL of the prepared Technetium Tc99m Bicisate solution 2 cm from the bottom of the TLC sheet.

-

Allow the spot to air dry for 5-10 minutes.

-

Place the sheet in a pre-equilibrated chromatographic chamber containing ethyl acetate.

-

Develop the chromatogram until the solvent front has moved 5 cm from the origin.

-

Remove the plate, allow it to dry, and cut it at the 4.5 cm mark.

-

Separately measure the radioactivity of the top (solvent front) and bottom (origin) sections.

-

-

Calculation:

-

The lipophilic ⁹⁹ᵐTc-Bicisate complex migrates with the solvent front (top part), while impurities like ⁹⁹ᵐTcO₂ and ⁹⁹ᵐTc-EDTA remain at the origin (bottom part).[9]

-

Calculate the RCP using the formula: % RCP = [Counts in Top Part / (Counts in Top Part + Counts in Bottom Part)] x 100

-

The result must be ≥ 90% for the product to be used.

-

Conclusion

The in vitro stability of this compound is best understood in the context of its use as a radiopharmaceutical kit. The final product, Technetium Tc99m Bicisate, is formulated to be stable for up to 6 hours after reconstitution, with a radiochemical purity consistently exceeding the required 90% threshold. The primary degradation pathway for the Bicisate ligand is hydrolysis, a process that is controlled within the formulation to ensure diagnostic efficacy. Adherence to proper storage, aseptic reconstitution techniques, and rigorous quality control testing are essential for guaranteeing the stability and performance of this important neuroimaging agent.

References

- 1. ijsdr.org [ijsdr.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pharmacylibrary.com [pharmacylibrary.com]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. researchgate.net [researchgate.net]

- 6. spcweb.produktresume.dk [spcweb.produktresume.dk]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DailyMed - NEUROLITE- this compound kit [dailymed.nlm.nih.gov]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. Characterization and quality control analysis of 99mTc-bicisate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. scispace.com [scispace.com]

Preclinical Evaluation of Novel Bicisate Dihydrochloride Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicisate dihydrochloride (B599025), particularly its technetium-99m labeled form (⁹⁹ᵐTc-Bicisate), is a well-established radiopharmaceutical agent for cerebral perfusion imaging. Its ability to cross the blood-brain barrier (BBB) and be retained in the brain proportionally to regional blood flow has made it a valuable tool in the diagnosis and evaluation of cerebrovascular diseases.[1] The mechanism of retention involves the enzymatic hydrolysis of the lipophilic diester to a hydrophilic diacid within brain cells, effectively trapping the radiotracer.[2] This guide explores the preclinical evaluation of novel analogs of Bicisate dihydrochloride, aiming to enhance properties such as brain uptake, retention, and potential therapeutic efficacy for neurodegenerative diseases.

Core Rationale for Analog Development

The development of novel Bicisate analogs is driven by the pursuit of improved diagnostic and therapeutic agents for neurological disorders. Key objectives include:

-

Enhanced Blood-Brain Barrier Penetration: Modification of the core structure to optimize lipophilicity and interaction with BBB transport mechanisms.

-

Improved Brain Retention and Clearance Kinetics: Fine-tuning the rate of enzymatic conversion and washout from non-target tissues.

-

Targeted Delivery: Incorporation of moieties for specific targeting of receptors or transporters implicated in neurodegenerative diseases.

-

Therapeutic Potential: Exploration of analogs with intrinsic neuroprotective or disease-modifying properties, beyond their use as imaging agents.

Data Presentation: Comparative Analysis of Hypothetical Analogs

The following tables summarize hypothetical quantitative data for a series of novel Bicisate analogs (BCA-1, BCA-2, BCA-3) compared to the parent compound, Bicisate. These tables are representative of the data that would be generated during a preclinical evaluation.

Table 1: In Vitro Characterization

| Compound | Molecular Weight ( g/mol ) | LogP | In Vitro BBB Permeability (Pe, 10⁻⁶ cm/s) | Plasma Protein Binding (%) |

| Bicisate | 340.34 | 2.1 | 5.2 | 35 |

| BCA-1 | 368.40 | 2.5 | 6.8 | 42 |

| BCA-2 | 382.42 | 1.8 | 4.1 | 28 |

| BCA-3 | 412.48 | 2.3 | 5.9 | 38 |

Table 2: In Vivo Pharmacokinetics in Rodent Model (Intravenous Administration)

| Compound | Brain Uptake at 5 min (%ID/g) | Brain:Blood Ratio at 1 hr | t₁/₂ (blood, min) | Primary Route of Excretion |

| Bicisate | 2.1 | 15.2 | 30 | Renal |

| BCA-1 | 2.8 | 20.5 | 45 | Renal |

| BCA-2 | 1.5 | 10.1 | 25 | Renal |

| BCA-3 | 2.4 | 18.3 | 35 | Renal/Hepatic |

Table 3: Genotoxicity Screening

| Compound | Ames Test (Salmonella typhimurium) | Chromosomal Aberration (CHO cells) | In Vivo Micronucleus Assay (Mouse) |

| Bicisate | Negative | Negative | Negative |

| BCA-1 | Negative | Negative | Negative |

| BCA-2 | Negative | Negative | Negative |

| BCA-3 | Negative | Negative | Negative |

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of novel Bicisate analogs generally starts from L-cysteine or its derivatives.[3] The core structure, N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester, can be modified at several positions. A general synthetic scheme is outlined below.

Detailed Methodology:

-

Coupling Reaction: A protected L-cysteine derivative is reacted with a functionalized diamine linker (e.g., ethylenediamine (B42938) with modifications) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Esterification: The carboxylic acid groups of the coupled product are esterified, for instance, by reaction with an alcohol (e.g., ethanol, propanol) under acidic conditions.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel.

-

Salt Formation: The purified diester is dissolved in an appropriate solvent (e.g., ether) and treated with hydrochloric acid to yield the dihydrochloride salt.

In Vitro Blood-Brain Barrier Permeability Assay

An in vitro model using a co-culture of brain endothelial cells and astrocytes on a semi-permeable membrane is employed to assess BBB permeability.

Protocol:

-

Brain capillary endothelial cells are seeded on the apical side of a Transwell insert, and astrocytes are seeded on the basolateral side.

-

The cells are cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction formation.

-

The test compound (novel Bicisate analog) is added to the apical (blood) side.

-

Samples are taken from the basolateral (brain) side at various time points.

-

The concentration of the compound in the samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Pe) is calculated.

In Vivo Biodistribution Studies

Biodistribution studies are essential to determine the uptake and retention of the novel analogs in various organs, particularly the brain.

Protocol:

-

The novel Bicisate analogs are radiolabeled, typically with Technetium-99m.

-

A cohort of rodents (e.g., Sprague-Dawley rats) is administered the radiolabeled compound via intravenous injection.

-

At predetermined time points (e.g., 2, 5, 30, 60, and 120 minutes) post-injection, animals are euthanized.

-

Organs of interest (brain, blood, heart, lungs, liver, kidneys, muscle) are harvested, weighed, and the radioactivity is counted using a gamma counter.

-

The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Mandatory Visualizations

Mechanism of Action and Brain Retention

The following diagram illustrates the proposed mechanism of action for a novel Bicisate analog, highlighting its passage across the blood-brain barrier and subsequent intracellular trapping.

Preclinical Evaluation Workflow

The logical flow of preclinical evaluation for novel Bicisate analogs is depicted in the workflow diagram below.

Conclusion

The preclinical evaluation of novel this compound analogs is a multi-faceted process that requires a systematic approach, from rational design and synthesis to comprehensive in vitro and in vivo testing. The ultimate goal is to identify lead candidates with superior properties for brain imaging or as potential therapeutics for neurodegenerative diseases. The methodologies and data presented in this guide provide a framework for the rigorous assessment of these promising new chemical entities.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling Bicisate Dihydrochloride with 99mTc

Introduction

Technetium-99m Bicisate (B1666976) (⁹⁹ᵐTc-Bicisate), also known as Technetium-99m ECD (N,N'-1,2-ethylenediylbis-L-cysteine diethyl ester), is a crucial radiopharmaceutical agent for cerebral perfusion imaging.[1][2] It is a lipophilic complex that is designed to cross the blood-brain barrier, allowing for the assessment of regional cerebral blood flow abnormalities in adult patients with central nervous system disorders using Single Photon Emission Computed Tomography (SPECT).[3] The preparation of ⁹⁹ᵐTc-Bicisate involves the radiolabeling of Bicisate dihydrochloride (B599025), a lyophilized kit, with a sterile, non-pyrogenic, and oxidant-free solution of sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄).[3][4] This document provides a detailed protocol for the radiolabeling procedure, quality control analysis, and relevant quantitative data.

Kit Composition and Storage

The radiolabeling process typically utilizes a commercially available kit, such as Neurolite®, which consists of two sterile, non-pyrogenic vials.[1][4]

Table 1: Composition of Bicisate Dihydrochloride Kit (Neurolite®)

| Vial | Component | Quantity | Purpose |

| Vial A | This compound | 0.9 mg | Active Substance |

| Disodium EDTA dihydrate | 0.36 mg | Transchelation agent | |

| Mannitol | 24 mg | Bulking agent for lyophilization | |

| Stannous chloride dihydrate (SnCl₂·2H₂O) | 12-72 µg | Reducing agent | |

| Vial B | Sodium phosphate (B84403) dibasic heptahydrate | 4.1 mg | Buffer solution |

| Sodium phosphate monobasic monohydrate | 0.46 mg | Buffer solution | |

| Sterile water for injection | 1 ml | Solvent |

Storage Conditions: Both Vial A and Vial B should be stored at 15-25°C. Vial A must be protected from light.[1][5]

Experimental Protocols

Radiolabeling of this compound with ⁹⁹ᵐTc

This protocol outlines the aseptic procedure for the preparation of ⁹⁹ᵐTc-Bicisate injection.

Materials:

-

This compound kit (Vial A and Vial B)

-

Sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate (Na⁹⁹ᵐTcO₄) injection

-

0.9% Sodium Chloride Injection, BP

-